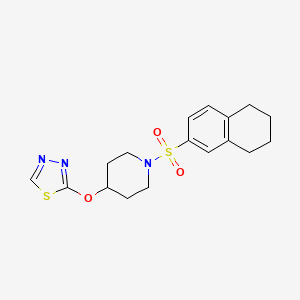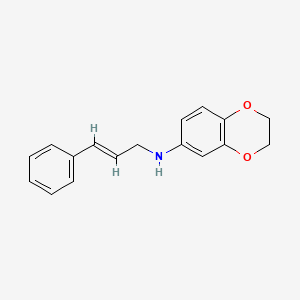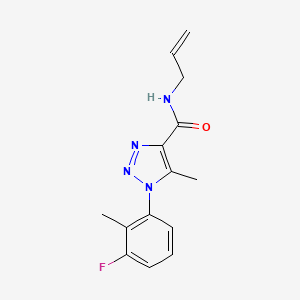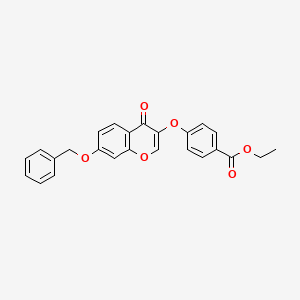![molecular formula C18H12Cl2O4 B3007052 (2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid CAS No. 24290-05-9](/img/structure/B3007052.png)
(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains two (bis) 4-chlorophenyl groups attached to a butanedioic acid backbone via a methylene (CH2) bridge. The (2Z,3Z) notation indicates the configuration of the double bonds in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Dicarboxylic Acid Derivatives: The compound has been utilized in synthesizing dicarboxylic acid derivatives of [60]fullerene using the Diels–Alder reaction. This process involves generating bis(methylene)butanedioates for fullerocyclohexenedicarboxylates, which are useful for further chemical conversions (Ishida et al., 2000).
- Polymorphism in Bis-Hydrazone Compounds: Studies on polymorphism have been conducted on bis-hydrazone compounds derived from butane-2,3-dione, including a variant with bis(4-chlorophenyl)methylidene, indicating its role in polymorphic behavior and crystal structures (Dwivedi & Das, 2018).
- Conformational Analysis: Research into the conformational aspects of acyclic derivatives, such as 2,3-bis(diphenylmethylene)-1,4-butanedioic acid, has been performed, providing insights into molecular conformation in solid states, relevant to the study of similar compounds (Toda et al., 1996).
Application in Material Science and Catalysis
- Incorporation in Semiconducting Polymers: The compound has been explored for its potential in incorporating stable organic radicals, like the tris(2,4,6-trichlorophenyl)methyl radical series, into pyrrole units. This application is significant for the development of semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
- Corrosion and Scale Inhibitors: Derivatives like 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been synthesized and used as corrosion and scale inhibitors, highlighting a practical application in industrial processes (Mikroyannidis, 1987).
Environmental and Analytical Chemistry
- Analysis of Groundwater Contamination: The compound, particularly its derivatives, has been identified in groundwater samples affected by industrial point sources, emphasizing its role in environmental studies and contamination analysis (Frische, Schwarzbauer, & Ricking, 2010).
Propriétés
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-chlorophenyl)methylidene]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)9-15(17(21)22)16(18(23)24)10-12-3-7-14(20)8-4-12/h1-10H,(H,21,22)(H,23,24)/b15-9-,16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWVXYRSORXBM-VULZFCBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)



![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)


![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
